2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-22-23-19-18(20-8-10-25(14)19)24-9-7-16(11-24)21-17(26)13-27-12-15-5-3-2-4-6-15/h2-6,8,10,16H,7,9,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFFXNTJZLGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the triazolo-pyrazine core: This can be achieved through the oxidative functionalization of methyl-azaheteroarenes using reagents such as iodine (I2) and dimethyl sulfoxide (DMSO).
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable benzyl halide with a hydroxyl group on the intermediate compound.
Formation of the pyrrolidine ring: This can be accomplished through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazolo-pyrazine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolo-pyrazine moiety, while reduction may produce amine derivatives.
Scientific Research Applications
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyrazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle Variations The target compound and most analogs retain the [1,2,4]triazolo[4,3-a]pyrazine core, which is critical for binding to adenosine receptors or kinase targets .
Substituent Effects
- Benzyloxy vs. Hydroxy Groups : The benzyloxy group in the target compound increases lipophilicity, which may enhance membrane permeability compared to the polar 8-hydroxy group in ’s compound .
- Oxadiazole vs. Thiophene : The 3-methyl-oxadiazole substituent () introduces a metabolically stable heterocycle, whereas the 5-chlorothiophene () adds sulfur-based electronic effects, possibly influencing redox activity .
Solubility and Bioavailability
Pharmacological Implications
- Receptor Binding: The benzo[d]oxazol-3(2H)-yl group ( and ) is associated with enhanced adenosine receptor affinity due to its hydrogen-bonding capacity .
- Metabolic Stability : Oxadiazole and thiophene substituents ( and ) are less prone to oxidative metabolism compared to benzyloxy groups, suggesting improved half-life .
Biological Activity
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide is a complex organic compound characterized by its unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The compound features:
- A benzyloxy group
- A triazolo-pyrazine moiety
- A pyrrolidine ring
These structural elements contribute to its diverse biological activities, making it a candidate for various therapeutic applications.
Antibacterial Activity
Recent studies have shown that derivatives similar to 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide exhibit significant antibacterial properties. For instance, a related triazolo[4,3-a]pyrazine derivative demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
Anticancer Potential
The compound is also being investigated for its anticancer properties. A study on similar triazolo[4,3-a]pyrazine derivatives found that certain compounds exhibited excellent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one promising compound showed IC50 values of 0.98 µM against A549 cells .
The biological activity of these compounds can be attributed to their ability to interact with specific biological targets. For instance:
- Antibacterial activity is thought to arise from the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
- Anticancer effects may be linked to the inhibition of c-Met signaling pathways, which are crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide. Key findings include:
- Compounds with longer alkyl chains tend to exhibit better antibacterial activity compared to those with aromatic groups.
- Electron-donating groups on phenyl substituents enhance antibacterial properties .
Comparative Analysis Table
| Compound Type | Biological Activity | MIC/IC50 Values |
|---|---|---|
| Triazolo[4,3-a]pyrazine Derivatives | Antibacterial | MIC: 32 μg/mL (S. aureus) |
| MIC: 16 μg/mL (E. coli) | ||
| Triazolo[4,3-a]pyrazine Derivatives | Anticancer | IC50: 0.98 µM (A549) |
| IC50: 1.05 µM (MCF-7) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
